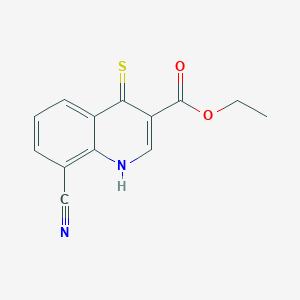

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15855054

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O2S |

|---|---|

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18) |

| Standard InChI Key | AEEBCJDKCZKGHF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N |

Introduction

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with the CAS number 1279218-89-1. It belongs to the quinoline class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is characterized by its molecular structure, which includes a quinoline ring system with a cyano group at the 8-position, a thioxo group at the 4-position, and an ethyl ester group attached to the carboxylate at the 3-position.

Molecular Formula and Weight

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 262 g/mol

Spectroscopic Data

-

NMR Spectroscopy: The compound can be characterized using H NMR and C NMR to identify its structural features.

-

Mass Spectrometry: Useful for confirming the molecular weight and structure through fragmentation patterns.

Synthesis Methods

The synthesis of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. A common approach includes:

-

Starting Material Preparation: Begin with a suitable quinoline derivative, such as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Thioxation: Introduce a thioxo group at the 4-position using reagents like Lawesson's reagent.

-

Cyanation: Introduce a cyano group at the 8-position through a suitable cyanation reaction.

Biological Activities

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific data on Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is limited, related compounds have shown promising results in these areas.

Research Findings

| Compound | Biological Activity | Reference |

|---|---|---|

| Quinoline Derivatives | Antimicrobial, Antimalarial | |

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Anticancer Potential | |

| Thioxoquinolines | Antimicrobial Activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume